molecular formula C35H37N5O8 B13695706 5'-O-(4,4'-Dimethoxytrityl)-N 2-isobutyryl-guanosine

5'-O-(4,4'-Dimethoxytrityl)-N 2-isobutyryl-guanosine

Cat. No.: B13695706
M. Wt: 655.7 g/mol
InChI Key: SSYBHRGSXXKZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly important in the field of molecular biology and biochemistry, where it serves as a building block for the synthesis of DNA and RNA sequences. The modifications on the guanosine molecule enhance its stability and facilitate its incorporation into longer nucleotide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine typically involves the protection of the guanosine molecule at specific positions to prevent unwanted reactions. The 4,4’-dimethoxytrityl (DMT) group is commonly used to protect the 5’-hydroxyl group, while the isobutyryl group protects the N2 position. The synthesis usually involves the following steps:

  • Protection of the 5’-hydroxyl group with the DMT group.
  • Protection of the N2 position with the isobutyryl group.
  • Purification of the protected guanosine.

Industrial Production Methods

In an industrial setting, the production of 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine involves large-scale chemical synthesis using automated synthesizers. These machines can efficiently carry out the protection and deprotection steps, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the DMT and isobutyryl groups to expose the reactive sites on the guanosine molecule.

    Coupling Reactions: Formation of phosphodiester bonds with other nucleotides to create oligonucleotides.

Common Reagents and Conditions

    Deprotection: Acidic conditions (e.g., trichloroacetic acid) are used to remove the DMT group, while basic conditions (e.g., ammonia) are used to remove the isobutyryl group.

    Coupling: Phosphoramidite chemistry is commonly used, involving reagents such as tetrazole and acetonitrile.

Major Products Formed

The major products formed from these reactions are oligonucleotides, which are short sequences of nucleotides used in various molecular biology applications.

Scientific Research Applications

5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine is widely used in scientific research, particularly in the following areas:

    DNA and RNA Synthesis: As a building block for the synthesis of custom DNA and RNA sequences.

    Gene Editing: In the development of CRISPR and other gene-editing technologies.

    Diagnostics: In the creation of probes and primers for PCR and other diagnostic assays.

    Therapeutics: In the development of antisense oligonucleotides and other nucleotide-based therapies.

Mechanism of Action

The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine involves its incorporation into oligonucleotide chains during synthesis. The protective groups ensure that the molecule remains stable and reactive at the desired positions, allowing for efficient coupling with other nucleotides. Once incorporated, the protective groups are removed, and the resulting oligonucleotide can participate in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-adenosine
  • 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-cytidine
  • 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-thymidine

Uniqueness

5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine is unique due to its specific protective groups, which provide stability and reactivity during oligonucleotide synthesis. Compared to other similar compounds, it offers distinct advantages in terms of yield and efficiency in the synthesis of guanine-containing oligonucleotides.

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N5O8/c1-20(2)31(43)38-34-37-30-27(32(44)39-34)36-19-40(30)33-29(42)28(41)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26,28-29,33,41-42H,18H2,1-4H3,(H2,37,38,39,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYBHRGSXXKZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.